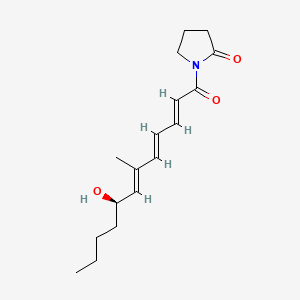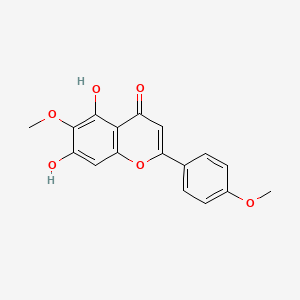![molecular formula C52H48N6O14 B1679208 [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate CAS No. 581079-18-7](/img/structure/B1679208.png)
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate
Overview
Description
Pegamotecan is a pegylated derivative of camptothecin, a topoisomerase-I inhibitor. It has been investigated for its potential use in treating various cancers, including stomach cancer, sarcoma, soft tissue cancer, and gastroesophageal cancer . Pegamotecan is known for its prolonged circulating half-life, tolerability, and passive tumor accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pegamotecan is synthesized by conjugating camptothecin with polyethylene glycol (PEG). The process involves the attachment of PEG to camptothecin through a series of chemical reactions that enhance the solubility and stability of the drug . The synthesis typically involves the following steps:
- Activation of the PEG molecule.
- Conjugation of the activated PEG with camptothecin.
- Purification of the resulting pegylated-camptothecin.
Industrial Production Methods: Industrial production of pegamotecan follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Pegamotecan undergoes various chemical reactions, including:
Oxidation: Pegamotecan can undergo oxidation reactions, which may alter its chemical structure and efficacy.
Reduction: Reduction reactions can also occur, potentially affecting the drug’s activity.
Substitution: Pegamotecan can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce reduced forms of pegamotecan .
Scientific Research Applications
Chemistry: Used as a model compound for studying pegylation and its effects on drug properties.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
Mechanism of Action
Pegamotecan exerts its effects by inhibiting topoisomerase-I, an enzyme involved in DNA replication. By stabilizing the complex between topoisomerase-I and DNA, pegamotecan prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
- Irinotecan
- Topotecan
- Camptothecin
Pegamotecan’s unique properties make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
581079-18-7 |
|---|---|
Molecular Formula |
C52H48N6O14 |
Molecular Weight |
981 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate |
InChI |
InChI=1S/C52H48N6O14/c1-5-51(35-19-39-43-31(17-29-11-7-9-13-37(29)55-43)21-57(39)45(61)33(35)23-69-49(51)65)71-47(63)27(3)53-41(59)25-67-15-16-68-26-42(60)54-28(4)48(64)72-52(6-2)36-20-40-44-32(18-30-12-8-10-14-38(30)56-44)22-58(40)46(62)34(36)24-70-50(52)66/h7-14,17-20,27-28H,5-6,15-16,21-26H2,1-4H3,(H,53,59)(H,54,60)/t27-,28-,51-,52-/m0/s1 |
InChI Key |
DZNNFZGDBUXWMV-ZUWDIFAMSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=O)COCCOCC(=O)NC(C)C(=O)OC6(C7=C(COC6=O)C(=O)N8CC9=CC1=CC=CC=C1N=C9C8=C7)CC |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C)NC(=O)COCCOCC(=O)N[C@@H](C)C(=O)O[C@]6(C7=C(COC6=O)C(=O)N8CC9=CC1=CC=CC=C1N=C9C8=C7)CC |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=O)COCCOCC(=O)NC(C)C(=O)OC6(C7=C(COC6=O)C(=O)N8CC9=CC1=CC=CC=C1N=C9C8=C7)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PEG-beta-camptothecin PEG-beta-CPT PEG-camptothecin pegamotecan polyethylene glycol-conjugated camptothecin-20-O-glycinate Prothecan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


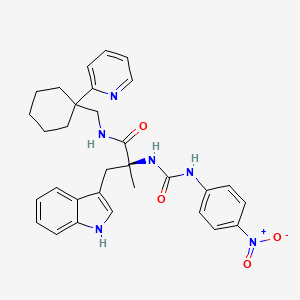
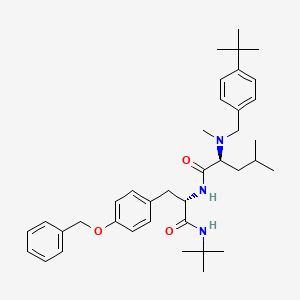


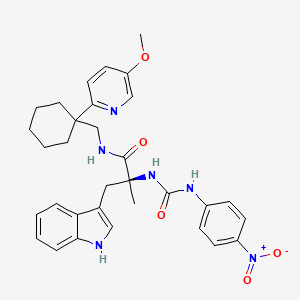
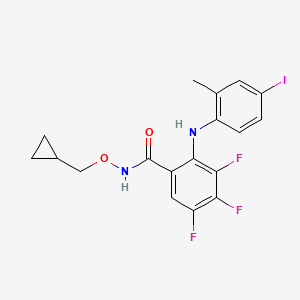
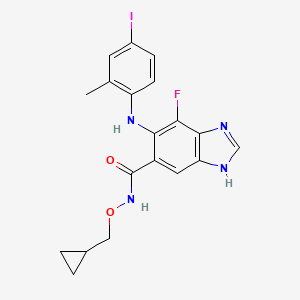

![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)
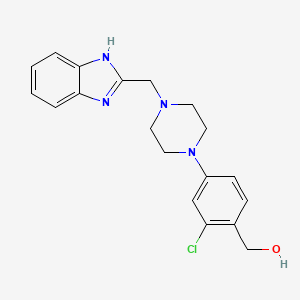
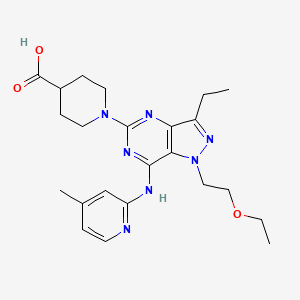
![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
